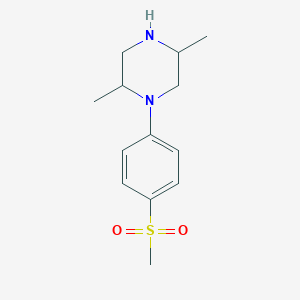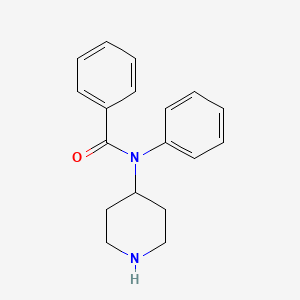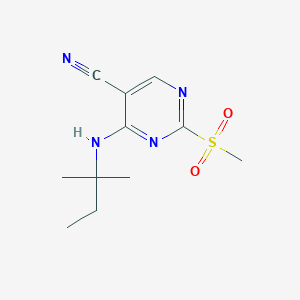
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methylsulfonyl group, a carbonitrile group, and an amino group attached to a 2-methylbutan-2-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Amino Group: The amino group can be attached through a nucleophilic substitution reaction using 2-methylbutan-2-amine.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide precursor using reagents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbutan-2-amine: A primary aliphatic amine with similar structural features.
2-Methyl-2-butene: An alkene hydrocarbon with a related structure.
N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: A compound with a similar amine group.
Uniqueness
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H16N4O2S |
|---|---|
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
4-(2-methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H16N4O2S/c1-5-11(2,3)15-9-8(6-12)7-13-10(14-9)18(4,16)17/h7H,5H2,1-4H3,(H,13,14,15) |
Clé InChI |
IXNMUDVQZQKEIK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NC1=NC(=NC=C1C#N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


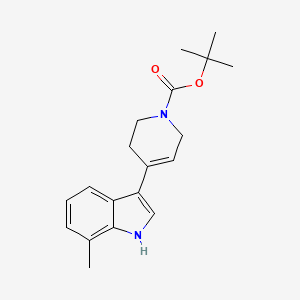

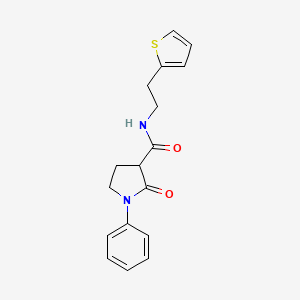
![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
![Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate](/img/structure/B13876738.png)
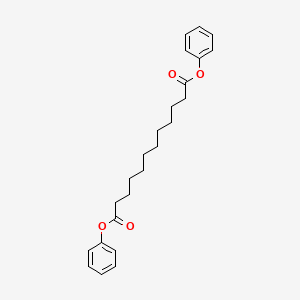

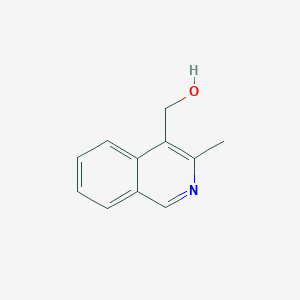

![Tert-butyl 5-amino-3-[2-(2,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B13876778.png)
![2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid](/img/structure/B13876785.png)
![[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl methanesulfonate](/img/structure/B13876796.png)
